![molecular formula C6H3N5S B14238425 1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine CAS No. 503818-34-6](/img/structure/B14238425.png)
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities This compound is characterized by a fused ring system that includes imidazole, thiadiazole, and pyridine moieties
Preparation Methods
The synthesis of 1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine typically involves the cyclization of pyridine-2,3-diamines with sulfur-containing reagents. One common method includes refluxing pyridine-2,3-diamines in the presence of thionyl chloride (SOCl2) in various solvents . This reaction facilitates the formation of the thiadiazole ring, which is then fused with the imidazole and pyridine rings to yield the target compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems, expanding the structural diversity of the compound.
Scientific Research Applications
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine has a wide range of scientific research applications:
Biology: It exhibits potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities make it a promising candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as tryptophan 2,3-dioxygenase (TOD2) and glutaminase (GLS1), which are involved in metabolic pathways . Additionally, it can modulate G protein-coupled receptors (GPR65) and inhibit DNA-dependent protein kinase (DNA-PK), leading to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine can be compared with other similar compounds, such as:
1H-Imidazo[4,5-B]pyridine: This compound lacks the thiadiazole ring but shares the imidazole and pyridine rings.
1H-Pyrazolo[3,4-B]pyridine: This compound contains a pyrazole ring instead of an imidazole ring.
1H-Imidazo[1,2-A]pyridine: This compound has a different ring fusion pattern but also exhibits significant biological activities, including anti-inflammatory and anticancer effects.
Properties
CAS No. |
503818-34-6 |
|---|---|
Molecular Formula |
C6H3N5S |
Molecular Weight |
177.19 g/mol |
IUPAC Name |
4-thia-3,5,7,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C6H3N5S/c1-3-4(9-2-8-3)5-6(7-1)11-12-10-5/h1-2,10H |
InChI Key |
BUYZZEDBJIRUDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NSNC2=C3C1=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


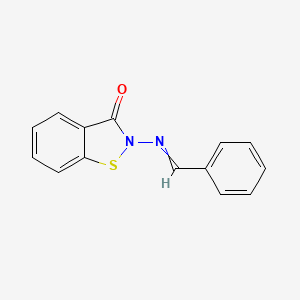
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
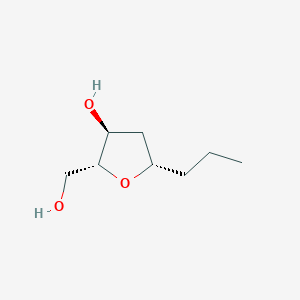
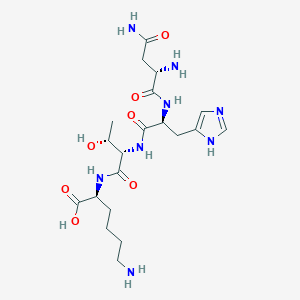
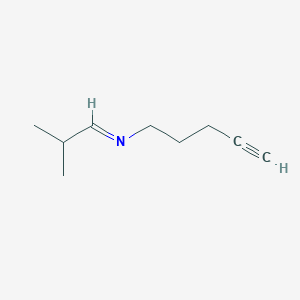
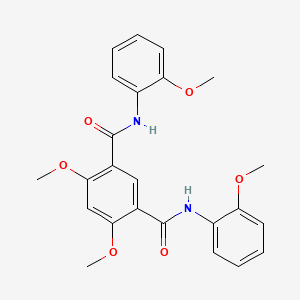


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)
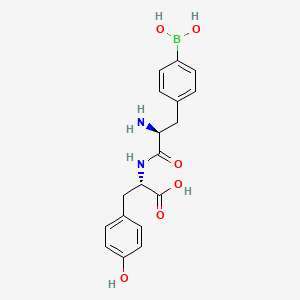
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

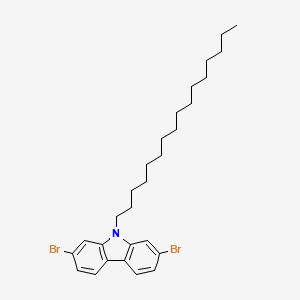
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
